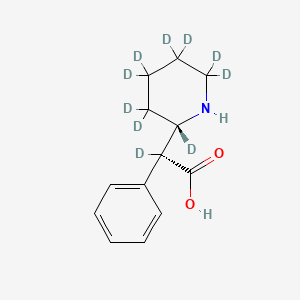

DL-threo-Ritalinic Acid-d10 (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

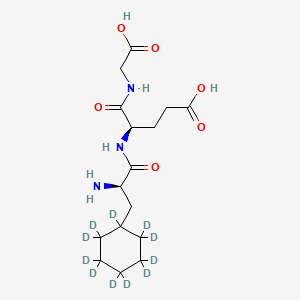

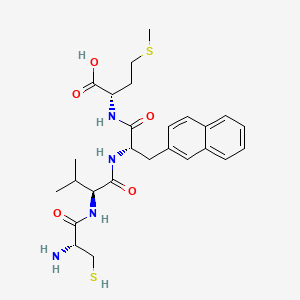

DL-threo-Ritalinic Acid-d10 (Major) is a stable isotope labelled compound, which is an impurity and metabolite . It belongs to the Methylphenidate API family . The molecular formula is C13H7D10NO2 and the molecular weight is 229.34 . It is used as a biochemical for proteomics research .

Molecular Structure Analysis

The molecular structure of DL-threo-Ritalinic Acid-d10 (Major) is represented by the formula C13H7D10NO2 . The compound is a stable isotope labelled variant of DL-threo-Ritalinic Acid .Aplicaciones Científicas De Investigación

Neurology Research

Both “DL-threo-Ritalinic Acid-d10 (Major)” and “D-threo-Ritalinic Acid-d9 (Major)” are used in neurology research . They are part of the Methylphenidate product family, which is a type of stimulant . These compounds are used as certified reference materials for highly accurate and reliable data analysis .

Proteomics Research

“D-threo-Ritalinic Acid-d9 (Major)” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a biochemical in this field .

Metabolite Research

“DL-threo-Ritalinic Acid-d10 (Major)” is classified as a metabolite . Metabolites are the intermediates and products of metabolism, and their study is crucial in understanding the body’s response to certain drugs or stimuli .

Stable Isotope Labeling

Both “DL-threo-Ritalinic Acid-d10 (Major)” and “D-threo-Ritalinic Acid-d9 (Major)” are used in stable isotope labeling . This technique is used in many fields, including biochemistry, pharmacology, and environmental science, to trace the passage of the isotope through a reaction or a metabolic pathway .

Clinical Toxicology

“DL-threo-Ritalinic Acid-d10 (Major)” is suitable for a wide variety of applications in clinical toxicology . This field involves the study of the effects, detection, and treatment of poisons, which can be particularly important in cases of drug overdose, poisoning, or substance abuse .

Renal Imaging in Nuclear Medicine

“D-threo-Ritalinic Acid-d9 (Major)” has been explored as a renal imaging agent in nuclear medicine . Compared to commercial renal imaging agents, the synthesized complex, 99m Tc-dRA, showed high target to non-target (T/NT) counts, clear images in early stages and is harmless as it is a metabolite of a drug already taken up by body organs .

Mecanismo De Acción

Mode of Action

Methylphenidate blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, increasing the levels of these neurotransmitters in the synaptic cleft . This leads to increased neurotransmission, which is thought to be the basis for its therapeutic effects in Attention Deficit Hyperactivity Disorder (ADHD).

Biochemical Pathways

Methylphenidate, from which this compound is derived, primarily affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, Methylphenidate increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Pharmacokinetics

It’s known that the pharmacokinetics of methylphenidate exhibit a marked individual variability, which has been claimed to be predominantly pharmacokinetic . The CES1A1 enzyme, highly expressed in liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer, which logically has a longer half-life .

Result of Action

Methylphenidate is known to increase the levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission . This is thought to be the basis for its therapeutic effects in ADHD.

Action Environment

It’s known that the metabolism of methylphenidate can be influenced by various factors, including genetic variations in metabolizing enzymes .

Propiedades

IUPAC Name |

(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-JCUBGIMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858378 |

Source

|

| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330180-60-3 |

Source

|

| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentanecarboxaldehyde, 2-(1-methoxyethyl)-, [1alpha,2beta(S*)]- (9CI)](/img/no-structure.png)